

Ampelopsin F: A Technical Guide to a Unique Resveratrol Dimer

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594484*

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Abstract

Ampelopsin F, a naturally occurring resveratrol dimer, represents a unique structural variation within the diverse family of stilbenoid oligomers. As a product of the oxidative dimerization of resveratrol, its distinct stereochemistry and bonding pattern set it apart from more common resveratrol derivatives. This technical guide provides a comprehensive overview of **Ampelopsin F**, focusing on its chemical identity, biosynthesis, and synthetic methodologies. While extensive research exists for the broader class of resveratrol oligomers and the related compound dihydromyricetin (often also referred to as ampelopsin), specific quantitative biological data and detailed experimental protocols for **Ampelopsin F** are not extensively available in current literature. This guide aims to consolidate the existing knowledge on **Ampelopsin F** and highlight the clear need for further investigation into its potential pharmacological activities and mechanisms of action.

Introduction: Ampelopsin F in the Context of Resveratrol Dimers

Resveratrol, a well-studied stilbenoid, is known for its wide range of biological activities. In nature, resveratrol monomers can undergo oxidative coupling to form a variety of oligomeric structures, including dimers, trimers, and tetramers.^[1] These oligomers often exhibit enhanced or novel biological activities compared to the parent monomer.

Ampelopsin F is a resveratrol dimer characterized by a specific arrangement of the two resveratrol units.[2] Unlike more linear dimers, **Ampelopsin F** possesses a complex, bridged bicyclic core structure.[2] Its biosynthesis is closely linked to that of other resveratrol dimers, such as ϵ -viniferin, suggesting a common biosynthetic pathway that diverges to create a variety of structurally distinct molecules.[2][3] The unique three-dimensional structure of **Ampelopsin F** suggests that it may interact with biological targets in a manner distinct from other resveratrol derivatives, making it a compound of interest for further pharmacological investigation.

Chemical Structure and Properties

Ampelopsin F is a resveratrol dimer with the chemical formula $C_{28}H_{22}O_6$. [4] The molecule is formed through an oxidative coupling of two resveratrol units. The specific stereochemistry and connectivity of **Ampelopsin F** are crucial for its identity and potential biological function.

Table 1: Chemical and Physical Properties of **Ampelopsin F**

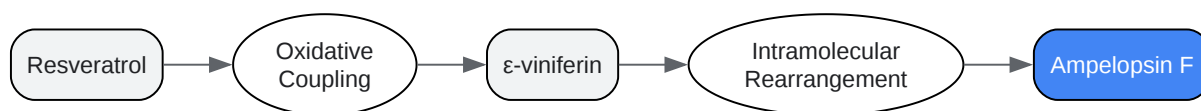
| Property | Value | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | $C_{28}H_{22}O_6$ | [4] |
| Molecular Weight | 454.47 g/mol | [4] |
| IUPAC Name | (1R,5S,6R,7R)-6,7-bis(4-hydroxyphenyl)-2,10-dihydroxy-4,9-dioxatricyclo[6.4.0.0 ^{2,7}]dodeca-1(8),9,11-trien-5-ol | N/A |
| PubChem CID | 46230189 | [4] |

Note: The IUPAC name is a systematic name and may vary depending on the nomenclature rules used. The provided name is a descriptive representation of the structure.

Biosynthesis of Ampelopsin F

The biosynthesis of **Ampelopsin F** is believed to proceed through the oxidative dimerization of resveratrol. A key intermediate in this pathway is the 8–10' coupled dimer, ϵ -viniferin.[2][3] The proposed biosynthetic pathway suggests that ϵ -viniferin can undergo further intramolecular

rearrangement to form the bridged bicyclic structure of **Ampelopsin F**.^[2] This transformation highlights the complex enzymatic machinery that plants utilize to generate a diverse array of resveratrol oligomers.



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Proposed biosynthetic pathway of **Ampelopsin F** from resveratrol.

Total Synthesis of Ampelopsin F

The complex structure of **Ampelopsin F** has made it a challenging target for total synthesis. A successful total synthesis of (±)-**ampelopsin F** was reported by Snyder in 2007.^{[5][6]} The synthetic strategy involved a multi-step process to construct the intricate bridged bicyclic core of the molecule. This achievement not only confirmed the structure of **Ampelopsin F** but also provided a chemical route to access this and potentially other related resveratrol dimers for biological evaluation.

Biological Activities and Quantitative Data

A comprehensive search of the scientific literature reveals a significant lack of specific quantitative data on the biological activities of **Ampelopsin F**. While the broader class of resveratrol oligomers is known to possess a range of activities, including antioxidant, anti-inflammatory, and anticancer effects, it is not appropriate to extrapolate these findings directly to **Ampelopsin F** due to its unique structure.

It is crucial to distinguish **Ampelopsin F** from the flavanone dihydromyricetin, which is also sometimes referred to as "ampelopsin". Dihydromyricetin has been the subject of numerous studies and has demonstrated various biological effects.^{[7][8][9]} However, this is a different chemical entity from the resveratrol dimer **Ampelopsin F**.

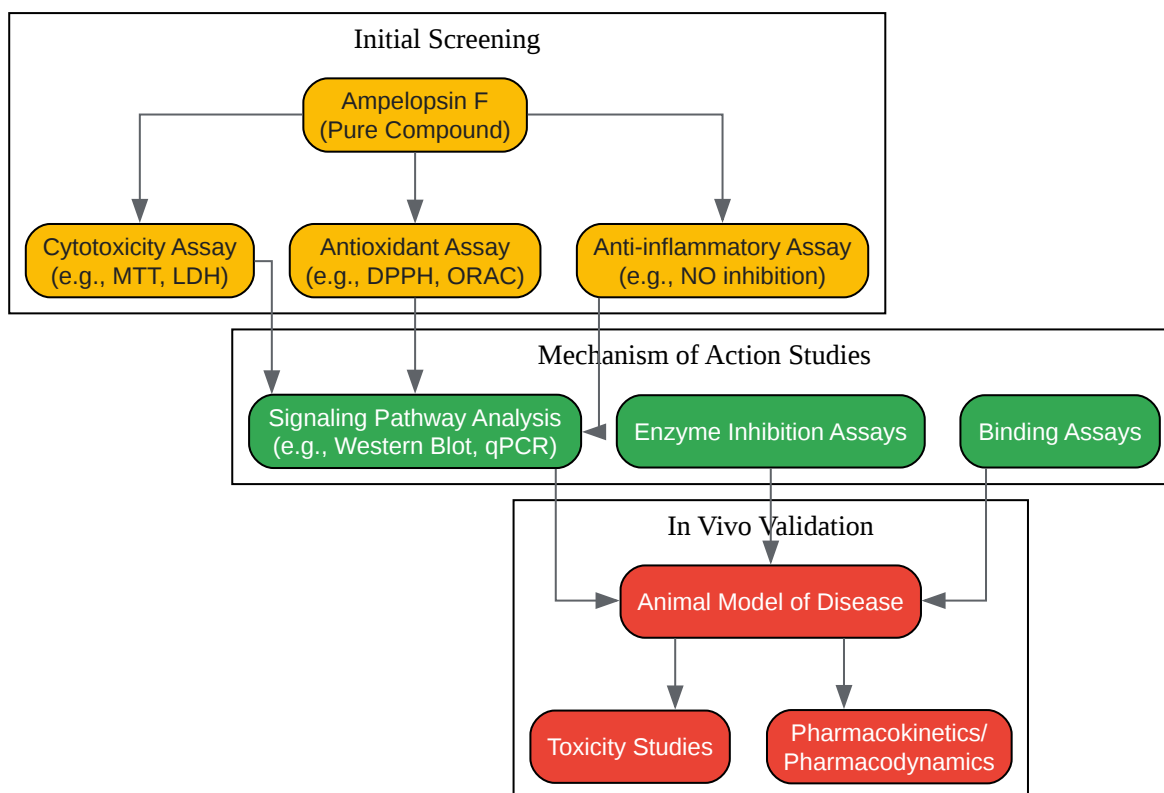
Table 2: Summary of Biological Activity Data for **Ampelopsin F**

| Activity | Cell Line/Model | IC ₅₀ / EC ₅₀ | Reference |
|--------------------|-----------------|-------------------------------------|-----------|
| Data Not Available | N/A | N/A | N/A |

The absence of data in the table above underscores the critical need for dedicated research into the biological profile of **Ampelopsin F**.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of **Ampelopsin F** are not available in the published literature. To facilitate future research, a generalized workflow for screening the bioactivity of a novel natural product like **Ampelopsin F** is provided below. This workflow is intended as a template and would require specific adaptation based on the hypothesized activity.



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A generalized workflow for the biological evaluation of a natural product.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by **Ampelopsin F**. Research on the related compound dihydromyricetin (ampelopsin) has shown that it can influence pathways such as Akt/NF- κ B and SIRT1/mTOR.[7] However, due to the structural differences between dihydromyricetin and **Ampelopsin F**, it cannot be assumed that they share the same molecular targets or mechanisms of action. Future research should aim to elucidate the specific signaling pathways affected by **Ampelopsin F** to understand its potential therapeutic applications.

Conclusion and Future Directions

Ampelopsin F is a structurally intriguing resveratrol dimer with a confirmed chemical identity and a known synthetic route. However, a thorough review of the current scientific literature reveals a significant gap in our understanding of its biological activities and mechanisms of action. The unique three-dimensional structure of **Ampelopsin F** suggests that it may possess novel pharmacological properties distinct from resveratrol and other oligomers.

To unlock the potential of **Ampelopsin F**, the following areas of research are critical:

- **Systematic Biological Screening:** A comprehensive evaluation of the cytotoxic, antioxidant, anti-inflammatory, and other biological activities of pure **Ampelopsin F** is urgently needed.
- **Mechanism of Action Studies:** Once a significant biological activity is identified, detailed studies should be undertaken to elucidate the underlying molecular mechanisms and identify the specific signaling pathways modulated by **Ampelopsin F**.
- **Structure-Activity Relationship (SAR) Studies:** The total synthesis of **Ampelopsin F** opens up the possibility of generating analogues to explore the structure-activity relationships and optimize for potency and selectivity.
- **Comparative Studies:** Direct comparative studies of **Ampelopsin F** with resveratrol and other resveratrol dimers would provide valuable insights into how oligomerization and stereochemistry influence biological activity.

In conclusion, **Ampelopsin F** represents an underexplored area of natural product chemistry and pharmacology. This technical guide serves as a foundation for future research by consolidating the current knowledge and clearly identifying the existing knowledge gaps. Dedicated investigation into this unique resveratrol dimer is warranted and has the potential to uncover novel therapeutic leads.

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